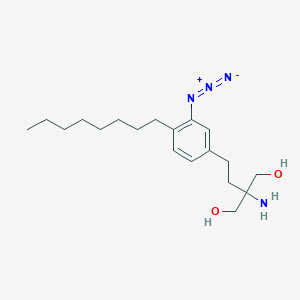

azido-FTY720

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-2-[2-(3-azido-4-octylphenyl)ethyl]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N4O2/c1-2-3-4-5-6-7-8-17-10-9-16(13-18(17)22-23-21)11-12-19(20,14-24)15-25/h9-10,13,24-25H,2-8,11-12,14-15,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPFGLNTCQQHNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=C(C=C(C=C1)CCC(CO)(CO)N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Beschreibung

Overview of FTY720 (Fingolimod) as a Prototypical S1P Receptor Agonist

FTY720, also known as Fingolimod, stands out as a foundational molecule in the field of S1P receptor modulation. citeab.com It is a synthetic compound structurally related to sphingosine (B13886) and serves as a key tool for investigating the complexities of the S1P signaling system. wikipedia.org

The journey to FTY720 began with the isolation of myriocin (B1677593) (also known as ISP-I), a natural product from the fungus Isaria sinclairii. ctdbase.orguni.lu This fungus was noted in traditional Chinese medicine. caymanchem.comlipidmaps.org Myriocin itself showed immunosuppressive properties by inhibiting serine palmitoyltransferase, a key enzyme in sphingolipid biosynthesis. guidetopharmacology.orgbiosensis.com In 1992, through chemical modifications of myriocin aimed at improving its activity and reducing toxicity, researchers at Yoshitomi Pharmaceuticals synthesized FTY720. ctdbase.orguni.lucaymanchem.comguidetopharmacology.org This synthetic analog, with a phenylene moiety in its side chain, demonstrated potent immunosuppressive activity. guidetopharmacology.orguni.lu

FTY720 in its original form is a prodrug, meaning it requires metabolic activation to become effective. guidetopharmacology.orgnih.govscbt.comebiohippo.com In the body, FTY720 is phosphorylated by a class of enzymes known as sphingosine kinases (SphK). nih.govnih.gov This process yields the active metabolite, FTY720-phosphate (FTY720-P). uni.lunih.gov

There are two main isoforms of sphingosine kinase, SphK1 and SphK2. biosensis.com Both isoforms are capable of phosphorylating FTY720, but research indicates that SphK2 is significantly more efficient at this conversion. nih.govwikidata.orgguidetoimmunopharmacology.org Studies have shown that SphK2 phosphorylates FTY720 more effectively than SphK1, making it the primary enzyme responsible for the in vivo activation of the drug. uni.lunih.govguidetoimmunopharmacology.orgnih.gov In some cells, such as breast cancer cells, this phosphorylation occurs by nuclear SphK2. senescence.info The resulting FTY720-P is the molecule that directly interacts with S1P receptors. wikidata.orgguidetoimmunopharmacology.org

The endogenous signaling molecule, sphingosine-1-phosphate (S1P), is a bioactive lipid that regulates numerous fundamental biological processes. These include cell proliferation, migration, angiogenesis, and immune cell trafficking. S1P exerts its effects by binding to a family of five distinct G protein-coupled receptors (GPCRs), designated S1P1 through S1P5.

These receptor subtypes have varied distribution and signaling functions:

S1P1, S1P2, and S1P3 are widely expressed throughout the body. S1P1 is crucial for lymphocyte egress from lymphoid organs. S1P2 and S1P3 are involved in diverse processes, including smooth muscle cell phenotype modulation and cardioprotection.

S1P4 expression is more restricted, primarily found in lymphoid and hematopoietic tissues.

S1P5 is mainly located in the white matter of the central nervous system and the spleen.

Upon activation by its ligand, FTY720-P, which acts as a potent agonist, binds to four of these five receptors: S1P1, S1P3, S1P4, and S1P5. wikipedia.orguni.lu This interaction, particularly with the S1P1 receptor on lymphocytes, leads to the internalization and downregulation of the receptor, effectively trapping the lymphocytes in the lymph nodes. wikipedia.org This functional antagonism of S1P1 is central to the immunomodulatory action of FTY720. citeab.comuni.lu

FTY720 as a Prodrug and its Phosphorylation by Sphingosine Kinases

Rationale for Developing Photoactivatable Analogs of FTY720

To better understand the precise molecular interactions between FTY720 and its target receptors, researchers require specialized tools. While FTY720's downstream effects are well-documented, pinpointing the exact binding sites and studying the dynamics of receptor-ligand interaction at a molecular level can be challenging.

This need led to the development of photoactivatable analogs of FTY720, such as azido-FTY720 . This compound is a chemical probe designed for photoaffinity labeling. It incorporates an azido (B1232118) (-N3) group into the FTY720 structure. This group is photoreactive, meaning that upon exposure to UV light, it forms a highly reactive nitrene intermediate.

This reactive intermediate can then form a covalent bond with nearby molecules, effectively "tagging" the binding site of the ligand on its receptor. By using this compound, researchers can permanently link the FTY720 analog to its target proteins, allowing for their identification, isolation, and detailed structural analysis. This technique is invaluable for mapping receptor binding pockets and elucidating the structural basis of FTY720's activity. wikipedia.org The azide (B81097) group also facilitates conjugation with other molecules for tracking and labeling purposes through click chemistry.

Azido Fty720: Synthesis and Molecular Design for Research Applications

Chemical Synthesis Methodologies of Azido-FTY720

The creation of this compound is a deliberate process of chemical engineering, designed to introduce a reactive azide (B81097) moiety onto the FTY720 scaffold.

Multi-Step Synthesis Pathways for Azido (B1232118) Group Incorporation

The synthesis of this compound is a complex, multi-step process. One of the first reported syntheses of a photoactivatable analogue of FTY720 involves a nine-step pathway. acs.org This synthesis begins with 2-(4-hydroxyphenyl)ethanol (B1682651) as a starting material. acs.org The intricate pathway involves several key transformations, including the strategic formation of a primary amine at a quaternary center of an aniline (B41778) derivative. acs.org A crucial step in this sequence is the selective diazotization of the arylamine, which ultimately facilitates the introduction of the azide group. acs.org Other synthetic strategies for creating azido-containing analogues of FTY720 derivatives have also been explored, such as the replacement of an amino group with an azido group in (S)-FTY720 vinylphosphonate (B8674324). nih.govnih.gov Another method involves the opening of an epoxide ring using trimethylsilyl (B98337) azide (TMSN₃) to introduce the azide functionality. nih.gov

Design Principles of Photoactivatable Ligands in Chemical Biology

Photoactivatable ligands are powerful tools for covalently capturing and identifying the binding partners of a molecule of interest within a complex biological environment. scbt.comthermofisher.com The design of this compound as a photoactivatable probe is based on the unique chemical properties of the azide group.

Azide Group as a Photoreactive Handle

The azide group (–N₃) integrated into the this compound structure serves as a photoreactive handle. medchemexpress.commdpi.com Aryl azides are chemically stable and relatively inert in the dark, which allows the probe to first bind to its biological target without reacting. thermofisher.commdpi.com Upon exposure to ultraviolet (UV) light, the aryl azide group undergoes photolytic decomposition, absorbing energy and releasing nitrogen gas (N₂). scbt.comthermofisher.com This process generates a highly reactive nitrene intermediate. scbt.commdpi.com This short-lived nitrene species can then rapidly and indiscriminately form a stable covalent bond with nearby molecules, typically amino acid residues within the binding pocket of a target protein. scbt.commdpi.com This light-induced covalent cross-linking permanently attaches the ligand to its target. nih.gov

Integration of Azide for Target Identification Strategies

The primary application of this compound as a photoactivatable ligand is in target identification through a technique known as photoaffinity labeling. caymanchem.commedchemexpress.com By using this photoreactive analogue, researchers can identify the specific binding sites or receptors for FTY720. caymanchem.combertin-bioreagent.commedchemexpress.com The process involves incubating this compound with a biological sample (such as cells or protein lysates), allowing it to bind non-covalently to its protein targets. Subsequent irradiation with UV light activates the azide group, locking the probe onto its binding partner through a covalent bond. nih.gov The now-tagged proteins can be isolated, purified, and identified using proteomic techniques, providing direct evidence of the molecular interaction.

Mechanistic Elucidation Using Azido Fty720 As a Research Tool

Identification of Receptor Binding Sites for FTY720 Analogs

The primary utility of azido-FTY720 lies in its application for identifying the specific binding sites of FTY720 and its derivatives on their target receptors. This is crucial for understanding how these compounds exert their therapeutic effects.

Photoaffinity Labeling Techniques

This compound is specifically designed as a photoaffinity probe. myskinrecipes.com The key feature of this analog is its azide (B81097) group, which upon exposure to UV light, generates a highly reactive nitrene intermediate. myskinrecipes.combiologiachile.cl This intermediate can then form a stable covalent bond with nearby amino acid residues within the binding pocket of a target protein. myskinrecipes.combiologiachile.cl This process, known as photoaffinity labeling, allows researchers to permanently "tag" the binding site. myskinrecipes.com

The advantages of using photoaffinity labels like this compound include:

Chemical Inertness in the Dark: The probe does not react with its target until activated by light, allowing for controlled experiments. biologiachile.cl

Controlled Reaction Time: The labeling process can be precisely initiated and timed by controlling the UV irradiation. biologiachile.cl

High Reactivity of the Intermediate: The generated nitrene is highly reactive and can form bonds with a wide range of amino acid residues, not just nucleophilic ones. biologiachile.cl

By using this compound, researchers can pinpoint the specific location and structure of the binding sites for FTY720 analogs on receptors such as the sphingosine-1-phosphate (S1P) receptors. myskinrecipes.com This technique is instrumental in mapping the protein interactions that are fundamental to the immunomodulatory effects of FTY720. myskinrecipes.com

Proteomic Approaches for Binding Partner Characterization

Following photoaffinity labeling, proteomic techniques are employed to identify and characterize the proteins that have been covalently bound by this compound. This typically involves a series of steps designed to isolate and analyze the labeled proteins. bio-rad.com

A general workflow for this process includes:

Cellular or Tissue Treatment: Cells or tissues are incubated with this compound.

UV Crosslinking: The sample is irradiated with UV light to induce covalent bond formation between this compound and its binding partners.

Protein Extraction and Separation: The total protein content is extracted, and the labeled protein complexes are often separated from unlabeled proteins using techniques like gel electrophoresis. bio-rad.com

Identification of Labeled Proteins: The tagged proteins are then identified using mass spectrometry. embopress.org

These proteomic approaches have been successfully used to identify not only the known S1P receptors but also potentially novel interacting proteins, thereby expanding our understanding of the full spectrum of FTY720's cellular targets. ucl.ac.uk

Probing Sphingosine (B13886) Kinase Interactions and Regulation

Beyond its role in identifying receptor binding sites, this compound and its derivatives have been instrumental in studying the interactions and regulation of sphingosine kinases (SK), particularly SK1.

Investigation of Allosteric Sites on Sphingosine Kinase 1 (SK1)

Research has revealed that FTY720 analogs can interact with SK1 at sites other than the active site, known as allosteric sites. The (S)-FTY720 vinylphosphonate (B8674324), for example, has been shown to bind to a putative allosteric site on SK1. nih.gov The study of azido-analogs of FTY720 has provided further evidence for the existence and functional importance of these allosteric sites. nih.gov The ability to use the (S)-FTY720 vinylphosphonate scaffold to explore structure-activity relationships has been crucial in defining these allosteric interactions. nih.govresearchgate.net

Analyzing Modulation (Inhibition/Activation) of SK1 by Azido (B1232118) Analogs

Interestingly, modifications to the FTY720 structure can dramatically alter its effect on SK1 activity. While some FTY720 analogs act as inhibitors of SK1, the introduction of an azido group can convert an inhibitor into an activator. nih.govnih.gov Specifically, replacing the amino group in (S)-FTY720-vinylphosphonate with an azido group transforms the compound from an allosteric inhibitor into an activator of SK1 at low micromolar concentrations. nih.govacs.org This finding highlights the sensitive nature of the allosteric regulation of SK1 and demonstrates the utility of azido-analogs in dissecting these regulatory mechanisms. nih.gov

| Compound | Effect on SK1 Activity |

| (S)-FTY720 vinylphosphonate | Allosteric Inhibitor |

| Azido-(S)-FTY720 vinylphosphonate | Activator |

This table illustrates the differential effects of FTY720 analogs on SK1 activity, highlighting the modulatory role of the azido substitution.

Studying Intracellular Targets Beyond S1P Receptors

The biological effects of FTY720 are not solely mediated by its interaction with S1P receptors. This compound serves as a valuable tool to uncover these additional intracellular targets. FTY720, in its non-phosphorylated form, can affect various sphingolipid-metabolizing enzymes. nih.gov Furthermore, FTY720 has been shown to interact with targets such as the SET protein, leading to the activation of protein phosphatase 2A (PP2A), a tumor suppressor. nih.gov The use of photoaffinity probes like this compound, coupled with proteomic analysis, allows for the systematic identification of these non-S1PR targets, providing a more comprehensive picture of the drug's mechanism of action. ucl.ac.uknih.gov

Research into Nutrient Transport Inhibition

The anti-neoplastic activity of FTY720 is linked to its ability to restrict cancer cells' access to essential extracellular nutrients. nih.govresearchgate.net This is achieved by inducing the downregulation of various nutrient transporter proteins from the plasma membrane. nih.govacs.org This mechanism is considered separate from the compound's well-known effects on sphingosine-1-phosphate (S1P) receptors that are responsible for its immunosuppressive action. nih.govacs.org

As a research tool, this compound is suited to investigate this phenomenon by identifying the direct molecular interactions that initiate transporter downregulation. By introducing this compound to cells, researchers can trigger the photo-crosslinking reaction to covalently label the proteins that FTY720 binds to, which are presumed to be either the transporters themselves or regulatory proteins that control their trafficking. Subsequent isolation and identification of these labeled proteins can provide definitive proof of the direct targets in the nutrient transport inhibition pathway. This approach is crucial for distinguishing direct interactions from downstream effects. While FTY720 is known to affect several transporters, this compound provides a method to map its primary binding sites.

Table 1: Nutrient Transporters Downregulated by FTY720 This table summarizes findings related to the parent compound, FTY720, which represent potential targets for investigation using this compound.

| Transporter Name | Alias(es) | Function | Affected Cell Types | Citations |

|---|---|---|---|---|

| 4F2hc | CD98 | Heavy chain of large neutral amino acid transporters (LAT1) | Hematopoietic cells, Leukemia cells | mdpi.comnih.gov |

| GLUT1 | SLC2A1 | Glucose transporter | Various cancer cells | mdpi.com |

Investigation of Protein Phosphatase 2A (PP2A) Activation

The downregulation of nutrient transporters induced by FTY720 is a consequence of the activation of Protein Phosphatase 2A (PP2A). nih.govnih.gov PP2A is a critical tumor suppressor that regulates numerous cellular signaling pathways. researchgate.netcore.ac.uk In many cancers, PP2A is inhibited by endogenous proteins, such as SET. researchgate.netnih.gov Research shows that FTY720 can disrupt the inhibitory SET-PP2A complex, thereby restoring PP2A's tumor-suppressive activity. nih.govresearchgate.netox.ac.uk

This compound serves as an ideal chemical probe to elucidate the precise molecular mechanism of PP2A activation. Using photoaffinity labeling with this compound, it is possible to determine whether FTY720 binds directly to the catalytic subunit of PP2A or to the SET protein. researchgate.net If this compound covalently labels SET, it would provide strong evidence that FTY720's mechanism involves a direct interaction that causes a conformational change in SET, leading to its dissociation from PP2A. This level of mechanistic detail is fundamental to understanding how the drug reactivates the phosphatase. Studies with FTY720 and its analogs have shown that PP2A activation is a key part of its anti-cancer effects. mdpi.comresearchgate.net

Table 2: Research Findings on FTY720-Mediated PP2A Activation This table outlines key findings regarding the parent compound, FTY720, which form the basis for more specific molecular investigations using tools like this compound.

| Finding | Experimental System | Method | Outcome | Citations |

|---|---|---|---|---|

| FTY720 activates PP2A | Colorectal cancer cells (RKO, LoVo) | Immunoprecipitation, Phosphatase assay | FTY720 treatment increased PP2A activity; effect blocked by PP2A inhibitor Okadaic Acid. | researchgate.netcore.ac.uk |

| FTY720 disrupts SET-PP2A interaction | Acute Myeloid Leukemia (AML) cells | Co-immunoprecipitation | FTY720 treatment led to the dissociation of the SET protein from the PP2A catalytic subunit. | nih.govox.ac.uk |

| PP2A inhibition reverses FTY720 effects | Acute Myeloid Leukemia (AML) cells | Flow cytometry, Western blot | The PP2A inhibitor Calyculin A suppressed FTY720-induced cell death and restored CD98 surface levels. | nih.gov |

Advanced Research on Fty720 S Biological Mechanisms Relevant to Azido Fty720

Sphingosine-1-Phosphate Receptor (S1PR) Modulation Research

FTY720, a structural analog of sphingosine (B13886), requires phosphorylation by sphingosine kinase 2 to become the active FTY720-phosphate (FTY720-P). biorxiv.org This active form is a potent modulator of sphingosine-1-phosphate receptors (S1PRs). biorxiv.org

FTY720-P acts as a high-affinity agonist at four of the five known S1PRs: S1P1, S1P3, S1P4, and S1P5. frontiersin.orgnih.gov Its primary therapeutic effect in conditions like multiple sclerosis is attributed to its action on S1P1. nih.gov Upon binding, FTY720-P initially acts as an agonist, stimulating the receptor. biorxiv.org However, this initial agonism is followed by a distinct process of receptor internalization and degradation. researchgate.netresearchgate.net

Unlike the natural ligand S1P, which allows for receptor recycling back to the cell surface, FTY720-P induces a more permanent internalization and subsequent proteasomal degradation of the S1P1 receptor. frontiersin.orgimmunologyresearchjournal.com This process renders the cells, particularly lymphocytes, unresponsive to the S1P gradient that normally guides their exit from lymphoid organs. researchgate.netimmunologyresearchjournal.com This sustained internalization effectively leads to a "functional antagonism" of the S1P1 receptor, despite the initial agonistic binding. biorxiv.orgnih.gov This dual activity as an initial agonist followed by functional antagonism through receptor downregulation is a hallmark of FTY720's mechanism of action. researchgate.net

Table 1: FTY720-P Interaction with S1PRs

| Receptor Subtype | Binding and Initial Activity | Consequence of Chronic Exposure |

|---|---|---|

| S1P1 | High-affinity agonist frontiersin.orgnih.gov | Internalization and degradation, leading to functional antagonism biorxiv.orgfrontiersin.orgnih.gov |

| S1P2 | No binding frontiersin.org | Not applicable |

| S1P3 | Agonist frontiersin.orgnih.gov | May also be internalized, but to a lesser extent than S1P1 frontiersin.org |

| S1P4 | Agonist frontiersin.orgnih.gov | - |

| S1P5 | Agonist frontiersin.orgnih.gov | - |

FTY720-P displays non-selective agonism for S1P1, S1P3, S1P4, and S1P5 receptors, with a notably high affinity for S1P1. biorxiv.orgportlandpress.com It does not bind to the S1P2 receptor. frontiersin.org The binding affinity of FTY720-P to S1P1, S1P3, and S1P5 is comparable to that of the endogenous ligand S1P, while its affinity for S1P4 is even greater than that of S1P. researchgate.net

The phenomenon of functional antagonism is most pronounced and well-documented for the S1P1 subtype. nih.govresearchgate.net Chronic administration of FTY720 leads to the downregulation of S1P1 on lymphocytes, which is a key mechanism for its immunosuppressive effects. nih.govnih.gov This sustained internalization prevents lymphocytes from responding to the S1P gradient required for their egress from lymph nodes. biorxiv.orgnih.gov While FTY720-P also acts as an agonist on S1P3, S1P4, and S1P5, the functional antagonism through profound and persistent receptor internalization is a distinguishing feature of its interaction with S1P1. biorxiv.orgfrontiersin.org Some research suggests that FTY720 does not internalize all S1PRs to the same extent, allowing it to remain an agonist at other receptor subtypes while functionally antagonizing S1P1. biorxiv.org

Activation of S1PRs by FTY720-P triggers a cascade of intracellular signaling pathways that vary depending on the receptor subtype and cell type. These pathways play crucial roles in cell survival, proliferation, and migration.

Key signaling pathways activated by S1PRs include:

Mitogen-Activated Protein Kinase (MAPK) Pathway : S1P1 activation can lead to the phosphorylation of all three major MAPKs: ERK1/2, p38, and JNK. nih.gov FTY720 has been shown to induce persistent ERK phosphorylation, which is linked to the upregulation of anti-apoptotic proteins. nih.gov

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway : FTY720-P treatment can protect cells from apoptosis by activating the PI3K/Akt signaling pathway. nih.gov This pathway is a critical regulator of cell survival. nih.gov FTY720 has also been shown to suppress neuronal autophagy by upregulating the mTOR signaling pathway, which is downstream of PI3K/Akt. nih.gov

Other Pathways : S1PR signaling can also influence other pathways, including the activation of Rac and phospholipase C (PLC), leading to increased intracellular calcium levels. sci-hub.se

The specific downstream effects can be complex and sometimes opposing. For instance, while FTY720-P generally promotes cell survival signals through pathways like PI3K/Akt, the non-phosphorylated form of FTY720 has been reported to inhibit growth and downregulate prosurvival MAPK and PI3K/Akt pathways in certain cancer cells. frontiersin.orgplos.org

Receptor Subtype Selectivity and Functional Antagonism

Immunomodulatory Mechanisms Beyond Lymphocyte Sequestration

The primary immunomodulatory effect of FTY720 is the sequestration of lymphocytes in secondary lymphoid organs. However, its influence on the immune system is more extensive, involving direct effects on other immune cells.

The most well-established mechanism of FTY720's immunomodulatory action is the inhibition of lymphocyte egress from lymphoid organs. nih.govnih.gov FTY720-P, by inducing the internalization and functional antagonism of S1P1 on lymphocytes, disrupts their ability to sense the S1P gradient that is essential for their exit from the thymus and secondary lymphoid organs like lymph nodes and Peyer's patches. biorxiv.orgimmunologyresearchjournal.comaai.org This leads to a significant reduction in circulating lymphocytes, a condition known as lymphopenia. biorxiv.orgresearchgate.net

This "trapping" of lymphocytes prevents them from migrating to sites of inflammation, which is the basis for FTY720's efficacy in autoimmune diseases. researchgate.netnih.gov The process affects both T-cells and B-cells. researchgate.net Research has confirmed that FTY720 blocks the emigration of mature T-cells from the thymus and the egress of activated T-cells from draining lymph nodes. ashpublications.orgscielo.br

Beyond its effects on lymphocytes, FTY720 also modulates the function of dendritic cells (DCs), which are potent antigen-presenting cells crucial for initiating immune responses. jci.org

Studies have shown that FTY720 can:

Inhibit DC Migration : FTY720 has been found to block the trafficking of DCs, which is relevant to its immunosuppressive effects. plos.org Local application of FTY720 can inhibit the migration of lung DCs to draining lymph nodes. jci.org

Alter DC Phenotype and Function : FTY720 can induce an "anergy-polarized" phenotype in DCs, particularly upon activation. plos.org This includes alterations in surface marker expression, a decline in cell volume and surface roughness, and a reduced capacity for phagocytosis and endocytosis. plos.org

Impair Antigen Presentation : FTY720-treated DCs show a reduced ability to activate T-cells. jci.org This is partly due to a diminished capacity to form stable immunological synapses with T-cells. jci.org FTY720-treated human DCs have also exhibited reduced antigen presentation function and altered cytokine production. plos.org

Modulation of Dendritic Cell Function and Polarization

Antigen Presentation and Cytokine Production Alterations

Research has shown that FTY720 can directly modulate the function of dendritic cells (DCs), which are pivotal antigen-presenting cells. In a mixed lymphocyte reaction model, human DCs treated with FTY720 demonstrated a reduced capacity for antigen presentation. frontiersin.org Furthermore, FTY720 treatment alters the production of cytokines, key signaling molecules in the immune response. jci.orgnih.gov Mature DCs generated in the presence of FTY720 or its phosphorylated form, FTY720-P, exhibit reduced production of the pro-inflammatory cytokine Interleukin-12 (IL-12) and increased production of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov This shift in cytokine profile suggests a move from a Th1-promoting to a Th2-promoting environment. nih.gov In studies using mouse bone marrow-derived dendritic cells (BMDCs), FTY720 was found to down-regulate several pro-inflammatory cytokines upon activation, as detailed in the table below. plos.org

| Cytokine | Effect of FTY720 Treatment |

|---|---|

| Interleukin-6 (IL-6) | Down-regulated |

| Tumor Necrosis Factor-alpha (TNF-α) | Down-regulated |

| Interleukin-12 (IL-12) | Down-regulated |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Down-regulated |

Impact on Dendritic Cell Migration and Maturation

FTY720 significantly impacts the movement of dendritic cells. Studies have demonstrated that FTY720 can block DC trafficking and hinder their migration to local lymph nodes. frontiersin.org This effect is thought to be a key part of its immunosuppressive action. frontiersin.org The mechanism may involve the decreased secretion of chemokines like CCL19 and the downregulation of the corresponding receptor CCR7 on DCs, which are essential for migration. jci.org In vitro experiments confirmed that FTY720 inhibits the trafficking of stimulated bone marrow-derived DCs. jci.org

Conversely, FTY720 appears to have a minimal effect on the maturation of dendritic cells. Multiple studies have reported that FTY720 treatment does not significantly alter the expression of key DC maturation markers, such as CD40, CD80, CD83, CD86, and MHC class II molecules, on either lung-derived or bone marrow-derived DCs. jci.orgplos.orgresearchgate.net This suggests that while FTY720 impairs the ability of DCs to travel to sites of immune response, it does not prevent them from maturing. researchgate.net

Direct Effects on Microglial Cells and Neuroinflammation

Due to its lipophilic nature, FTY720 can cross the blood-brain barrier and exert direct effects on resident cells of the central nervous system (CNS), including microglia. nih.gov These actions are central to its role in mitigating neuroinflammation.

Reduction of Pro-inflammatory Cytokine Production

In vitro studies have confirmed that FTY720 has a direct anti-inflammatory effect on microglial cells. nih.gov Treatment with FTY720 leads to a dose-dependent reduction in the production of key pro-inflammatory cytokines by activated microglia, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). nii.ac.jp This effect is primarily mediated through the sphingosine-1-phosphate receptor 1 (S1P1), as the suppressive effect on TNF-α production can be reversed by a selective S1P1 antagonist. nii.ac.jp By down-regulating the output of these inflammatory mediators, FTY720 helps to create a less neurotoxic microenvironment. nih.govnih.gov

Attenuation of Microgliosis and Activation

FTY720 has been shown to potently attenuate microgliosis—the activation and proliferation of microglia—which is a hallmark of neuroinflammation. nih.govnih.gov In animal models of CNS injury and Alzheimer's disease, administration of FTY720 leads to a pronounced decrease in the number of activated microglia at the site of injury. nih.govahajournals.org This is often observed through reduced staining for Iba1, a protein that is upregulated in activated microglia. nih.gov In some models, FTY720 treatment was able to completely rescue the brain from microgliosis. ahajournals.org This effect is a critical component of its neuroprotective properties, as unchecked microglial activation can contribute to neuronal damage. ahajournals.org

Mechanisms of Cell Death Induction by FTY720 in Research Models

Beyond its immunomodulatory roles, FTY720 has been investigated for its ability to induce cell death in cancer models, revealing unique cellular mechanisms.

Non-Canonical Phosphatidylserine (B164497) Externalization

In studies on acute myeloid leukemia (AML), FTY720 was found to induce a form of cell death accompanied by rapid externalization of phosphatidylserine (PS). frontiersin.orgresearchgate.net PS is a phospholipid normally confined to the inner leaflet of the plasma membrane, and its exposure on the cell surface is a classic hallmark of apoptosis. However, the FTY720-induced PS exposure was found to be independent of the canonical, caspase-dependent signaling pathways that typically govern apoptosis. researchgate.net This suggests a non-canonical mechanism of cell death. frontiersin.orgresearchgate.net Further investigation revealed that this unique pathway required cellular vacuolization resulting from defects in endocytic trafficking. researchgate.net

Independence from Canonical Regulated Cell Death Pathways

Recent research has systematically investigated the mechanisms of FTY720-induced cell death, particularly in cancer cells, revealing a departure from well-established cell death signaling pathways. Studies in acute myeloid leukemia (AML) cell lines have demonstrated that FTY720 induces cell death accompanied by the rapid externalization of phosphatidylserine (PS), a key marker of apoptosis. However, this event occurs independently of the canonical signaling pathways that typically regulate cell death.

The cytotoxic effects of FTY720 were found to be independent of:

Caspase-dependent apoptosis/pyroptosis: The process did not rely on the activation of caspases, which are central executioners of apoptosis. Research in human glioma cells also confirmed that FTY720-induced cell death is caspase-independent.

Necroptosis: This programmed form of necrosis, which is typically dependent on RIPK1 and MLKL protein activation, was not the primary mechanism.

Ferroptosis: This iron-dependent form of cell death was also ruled out as the principal driver of FTY720's cytotoxicity.

Reactive Oxygen Species (ROS)-mediated cell death: The cell death induced by FTY720 was not a consequence of overwhelming oxidative stress from ROS.

This independence from canonical pathways suggests that FTY720, and by extension its analogs like azido-FTY720, may activate a non-canonical cell death route. This is significant as it could potentially bypass resistance mechanisms that cancer cells have developed against conventional therapies that rely on inducing apoptosis. The anti-leukemic activity of FTY720 is thought to be critically dependent on the activation of protein phosphatase 2A (PP2A).

Table 1: FTY720-Induced Cell Death Characteristics in Acute Myeloid Leukemia (AML) Cells

| Characteristic | Observation | Reference |

|---|---|---|

| Phosphatidylserine (PS) Externalization | Rapidly induced | |

| Caspase Activation | Independent | |

| Necroptosis Signaling | Independent | |

| Ferroptosis | Independent | |

| ROS-Mediated Death | Independent | |

| Requirement for Phosphorylation | Not required for cytotoxicity |

Role of Cellular Vacuolization in Cell Death

A prominent morphological feature preceding FTY720-induced cell death is the extensive formation of cytoplasmic vacuoles. This cellular vacuolization has been identified as a critical event in the cytotoxic mechanism of FTY720.

Studies have shown that FTY720 treatment leads to defects in endocytic trafficking, which results in the formation of these vacuoles. In AML cells, the appearance of vacuoles was observed to occur before the externalization of phosphatidylserine, indicating that vacuolization is an early event in the cell death process. Similarly, in human glioma cells, FTY720 was found to induce dramatic cytoplasmic vacuolation within hours of treatment.

The process of vacuolization is not merely a byproduct of cellular stress but appears to be a necessary step for the subsequent execution of cell death. Research on ovarian cancer cells also noted that FTY720 induces cellular swelling and cytoplasmic vacuolization with features of necrotic cell death. Interestingly, while FTY720 also induces autophagy, the inhibition of this process in ovarian cancer cells was found to aggravate the necrotic cell death, suggesting a complex interplay between these cellular responses. The vacuoles induced by FTY720 in glioma cells were stained with lysotracker red, indicating they are of lysosomal origin, and the treatment was shown to induce lysosomal membrane permeabilization (LMP).

Table 2: Chronology of Events in FTY720-Induced Cell Death

| Order of Events | Cellular Process | Significance | Reference |

|---|---|---|---|

| 1 | Induction of Defects in Endocytic Trafficking | Initiating event leading to vacuole formation. | |

| 2 | Cellular Vacuolization | A critical and necessary precursor to cell death. | |

| 3 | Phosphatidylserine (PS) Externalization | Marker of membrane asymmetry loss, follows vacuolization. | |

| 4 | Cell Death | The final outcome, occurring via a non-canonical pathway. |

Methodological Considerations and Research Techniques

In Vitro Cellular Assays and Models

The effects of FTY720 have been documented in a wide array of in vitro models. To understand the direct molecular interactions underlying these effects, azido-FTY720 is employed as a chemical probe to elucidate the drug's binding partners within these specific cellular contexts.

Primary Neuronal and Organotypic Cortical Cultures

FTY720 is known to cross the blood-brain barrier and exert direct effects on neural cells, including providing neuroprotection against excitotoxic cell death in primary neuronal and organotypic cortical cultures. nih.gov To identify the specific neuronal proteins that FTY720 binds to, this compound can be used as a photoaffinity label in these culture systems. The experimental design involves treating primary neurons or cortical slices with this compound, followed by UV irradiation to covalently cross-link the probe to its binding partners. Subsequent cell lysis, enrichment of tagged proteins (e.g., via a clickable biotin (B1667282) tag and streptavidin beads), and analysis by mass spectrometry would reveal the identity of these neuronal targets. This technique is crucial for distinguishing between effects mediated by known sphingosine-1-phosphate (S1P) receptors and potentially novel, off-target interactions within neurons.

Microglial Cell Cultures

In vitro studies have confirmed that FTY720 directly acts on microglial cells, modulating their activation and reducing the production of pro-inflammatory cytokines. nih.gov The molecular targets responsible for these anti-inflammatory effects on microglia can be investigated using this compound. In cultured microglial cells (e.g., primary microglia or cell lines), this compound would be used to photo-label its binding proteins. This methodological approach allows researchers to map the FTY720 interactome in microglia, helping to clarify the signaling pathways, such as those involving S1P receptors, that are modulated by the drug to shift microglia towards a neuroprotective phenotype.

Bone Marrow-Derived Dendritic Cell (BMDC) Models

FTY720 has been shown to alter the function of dendritic cells (DCs), which are critical antigen-presenting cells. In models using bone marrow-derived dendritic cells (BMDCs), FTY720 can induce an anergy-polarized phenotype and impair specific antigen presentation. bertin-bioreagent.com this compound serves as an essential tool to probe the molecular basis of these effects. By applying this compound to BMDC cultures, researchers can covalently label the receptors and other proteins that mediate FTY720's immunomodulatory actions on these cells. Identifying these targets is a key step in understanding how FTY720 affects DC maturation, migration, and the initiation of T-cell responses.

Leukemia Cell Lines

FTY720 has demonstrated anti-neoplastic activity against various leukemia cell lines, particularly Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL). selleckchem.comselleckchem.com The precise molecular mechanisms for this anti-cancer activity are still under investigation. This compound provides a direct biochemical method to identify the drug's targets in leukemia cells. In assays using leukemia cell lines, photoaffinity labeling with this compound can help determine if the anti-leukemic effects are mediated solely through S1P receptors or if other, non-canonical proteins are involved in the FTY720-induced apoptosis or growth inhibition observed in these cancer cells.

Mixed Lymphocyte Reaction (MLR) Models

The immunosuppressive properties of FTY720 are readily assessed in mixed lymphocyte reaction (MLR) models, where the compound inhibits T-cell proliferation. caymanchem.com The primary mechanism involves the sequestration of lymphocytes in lymphoid organs. caymanchem.commybiosource.com this compound can be utilized within an MLR to identify the full spectrum of its binding targets on the various immune cells present, including T cells, B cells, and dendritic cells. By photo-labeling proteins in this co-culture system, the technique can confirm engagement with S1P receptors on lymphocytes and potentially uncover other interacting proteins that contribute to the suppression of alloantigen-induced T-cell proliferation. caymanchem.com

Below is a table summarizing the application of this compound as a research tool.

| Feature | Description | Reference |

| Compound Type | Photoactivatable analog of FTY720 (fingolimod). | nih.govmedchemexpress.com |

| Primary Function | Photoaffinity labeling probe to identify molecular targets of FTY720. | caymanchem.commyskinrecipes.com |

| Reactive Group | Aryl azide (B81097) (-N3). | nih.govacs.org |

| Mechanism of Action | Upon UV irradiation, the azide forms a reactive nitrene that covalently binds to adjacent molecules at the binding site. | myskinrecipes.comacs.org |

| Dual Functionality | The azide group can also be used for "click chemistry" to attach reporter tags (e.g., biotin, fluorophores) for detection and purification. | medchemexpress.commedchemexpress.com |

| Research Application | Used in various cellular models to isolate and identify proteins that directly interact with FTY720, helping to elucidate its mechanisms of action. | myskinrecipes.commybiosource.com |

In Vivo Animal Models

FTY720 has been studied extensively in a variety of in vivo animal models to evaluate its efficacy in conditions like organ transplantation, multiple sclerosis, and cancer. caymanchem.comnih.govnih.gov While this compound is not used to assess therapeutic outcomes in these models, it represents a potential tool for target validation and engagement studies within a living organism.

Theoretically, this compound could be administered to an animal model, and after a period of distribution to allow binding to target tissues (e.g., lymph nodes, central nervous system), the tissue of interest could be explanted, irradiated with UV light to cross-link the probe to its targets, and analyzed to identify the proteins bound by the compound in a complex in vivo environment. This would provide valuable information on which targets are engaged by the drug in specific organs, although published studies detailing this specific application in animal models are limited.

Excitotoxic Neuronal Death Models (e.g., Kainic Acid, NMDA)

Excitotoxicity, a pathological process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage and death, is a key feature of many neurological disorders. d-nb.info Models using agents such as N-methyl-D-aspartate (NMDA) and kainic acid (KA) are instrumental in studying the neuroprotective potential of compounds like FTY720, the parent compound of this compound.

In vitro studies have demonstrated that FTY720 can reduce neuronal death induced by NMDA in primary neuronal and organotypic cortical cultures. nih.govnih.gov This protective effect is observed when FTY720 is applied prior to the NMDA challenge. nih.govresearchgate.net For instance, pretreatment with FTY720 has been shown to increase the viability of cortical neurons following exposure to toxic concentrations of NMDA. researchgate.net The mechanism underlying this neuroprotection is thought to involve the activation of the S1P1 receptor and subsequent modulation of MAP-kinase and PtdIns-3-kinase pathways. researchgate.net

In vivo models often utilize intracerebroventricular (icv) administration of kainic acid in rodents to induce excitotoxic neurodegeneration, particularly in the hippocampus. nih.govnih.gov Studies have shown that repeated administration of FTY720 can attenuate KA-induced neuronal loss and microgliosis in the CA3 region of the hippocampus. nih.govnih.govmerckmillipore.com This suggests that FTY720 not only has a direct neuroprotective effect on neurons but also modulates the inflammatory response mediated by microglia. nih.gov

Table 1: Research Findings in Excitotoxic Neuronal Death Models

| Model Type | Agent | Key Findings | Reference |

|---|---|---|---|

| In Vitro | NMDA | FTY720 reduces neuronal death in primary cortical and organotypic cultures. | nih.govnih.gov |

| In Vitro | NMDA | Pretreatment with FTY720 increases neuronal viability. | researchgate.net |

| In Vivo | Kainic Acid (KA) | FTY720 attenuates neurodegeneration and microgliosis in the hippocampus. | nih.govmerckmillipore.com |

Autoimmune Encephalomyelitis (EAE) Models

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for multiple sclerosis (MS). ustc.edu.cn It is an inflammatory demyelinating disease of the central nervous system (CNS). Various forms of EAE are induced in different animal strains by immunization with myelin-derived proteins or peptides, such as myelin basic protein (MBP), proteolipid protein (PLP), or myelin oligodendrocyte glycoprotein (B1211001) (MOG). ustc.edu.cnnih.govjsir.gr.jp

Research has consistently shown that FTY720 is highly effective in both preventing and treating EAE in rats and mice. ustc.edu.cnnih.gov Prophylactic administration of FTY720 almost completely prevents the development of clinical signs of EAE. ustc.edu.cnnih.gov Therapeutic treatment, initiated after the onset of disease, significantly inhibits the progression and relapse of EAE. nih.govjsir.gr.jpnih.gov

The primary mechanism of FTY720 in EAE models is the sequestration of lymphocytes in secondary lymphoid organs, which reduces the infiltration of pathogenic T cells, including CD4+ T cells, into the CNS. ustc.edu.cnnih.gov This leads to a significant reduction in inflammation, demyelination, and axonal loss in the spinal cord. nih.govnih.gov Studies have also shown that FTY720 treatment decreases the infiltration of specific T helper cells, such as Th1 and Th17 cells, into the spinal cord of EAE mice. jsir.gr.jp Furthermore, FTY720 has been observed to suppress humoral immune responses, as indicated by a decrease in serum IgG2a levels in a rat EAE model. nih.gov Beyond its immunological effects, FTY720 can also counteract synaptic dysfunctions observed in the cortex, hippocampus, and striatum of EAE mice. mdpi.com

Table 2: Research Findings in EAE Models

| EAE Model | Key Findings | Reference |

|---|---|---|

| MBP-induced EAE in rats | Prophylactic and therapeutic FTY720 treatment inhibits disease progression and histological changes. | ustc.edu.cnnih.gov |

| PLP-induced EAE in mice | FTY720 prevents disease development, reduces CD4+ T cell infiltration, and inhibits relapse. | nih.govjsir.gr.jp |

| MOG-induced EAE in mice | FTY720 shows therapeutic effects. | ustc.edu.cnnih.gov |

| MOG-induced EAE in rats | FTY720 attenuates inflammation, demyelination, axon loss, and suppresses both cellular and humoral immunity. | nih.gov |

Models of Wound Healing (Muscle, Bone, Mucosal)

The immunomodulatory properties of FTY720 are being explored for their potential to promote tissue regeneration in various wound healing models. nih.govfrontiersin.org The focus is on harnessing the anti-inflammatory effects of the compound to create a pro-regenerative microenvironment. nih.gov

In vivo studies across different animal models have demonstrated that local delivery of FTY720 can enhance the healing of muscle, bone, and mucosal tissues. nih.govfrontiersin.org The primary mechanism appears to be the modulation of the local immune response. FTY720 has been shown to increase the presence of pro-regenerative immune cells, such as specific phenotypes of neutrophils and macrophages, at the wound site. nih.govfrontiersin.org This shift in the immune cell population helps to reduce the inflammatory phase of wound healing and promotes the subsequent proliferative phase. frontiersin.org

Furthermore, local application of FTY720 has been associated with increased vascularization, cell proliferation, and collagen deposition, all of which are critical components of successful wound repair. nih.govfrontiersin.org In a rat calvarial bone defect model, FTY720-loaded nanoemulsions were found to upregulate the expression of key osteogenic genes, including Runx2 and BMP2, leading to improved bone regeneration. rsc.org Studies on mucosal healing have also shown that FTY720 can influence the expression of tight junction proteins, although the effects can be complex. frontiersin.org

Table 3: Research Findings in Wound Healing Models

| Tissue Type | Key Findings | Reference |

|---|---|---|

| Muscle, Bone, Mucosal | Local delivery of FTY720 increases pro-regenerative immune cells, vascularization, and collagen deposition. | nih.govfrontiersin.org |

| Bone (rat calvarial defect) | FTY720-loaded nanoemulsions upregulate osteogenic genes (Runx2, BMP2) and improve bone regeneration. | rsc.org |

Intracerebral Hemorrhage Models

Intracerebral hemorrhage (ICH) is a subtype of stroke characterized by bleeding within the brain parenchyma, which triggers a significant inflammatory response contributing to secondary brain injury. researchgate.netsciopen.com Experimental models of ICH are used to investigate potential neuroprotective therapies. One common method involves the stereotactic intrastriatal injection of collagenase, which disrupts blood vessels and causes a hematoma. researchgate.netnih.gov

Studies investigating the effect of FTY720 in these models have yielded mixed results. In one study using a collagenase-induced ICH model in mice, administration of FTY720 one hour after ICH induction did not show beneficial effects on short-term outcomes. researchgate.netnih.gov Specifically, there were no significant differences in hematoma volume, mortality rate, neurological outcomes, edema formation, or MMP-9 activity between the FTY720-treated group and controls at 24 and 72 hours post-ICH. researchgate.netnih.gov

However, other research suggests a potential neuroprotective role for FTY720 in CNS injuries, including brain ischemia and spinal cord injury, which share some pathological mechanisms with ICH. nih.govresearchgate.net The discrepancy in findings may relate to the specific timing of administration, the dosage used, and the particular model of ICH employed.

Xenograft Models for Cancer Research

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research, allowing for the in vivo evaluation of novel therapeutic agents. FTY720 has been investigated in various xenograft models for its anti-cancer properties. nih.govoncotarget.complos.org

FTY720 has also demonstrated efficacy in solid tumor models. In a xenograft model of hepatoblastoma using HuH6 cells, oral administration of FTY720 significantly decreased tumor growth and weight compared to the vehicle-treated group. researchgate.net This anti-tumor effect was associated with a trend toward decreased cell proliferation, as measured by Ki67 staining. researchgate.net Similarly, in a patient-derived xenograft model of ovarian cancer, FTY720 enhanced the anti-tumor activity of standard chemotherapeutic agents like carboplatin (B1684641) and tamoxifen, leading to tumor regression. nih.gov The anti-cancer effects of FTY720 are attributed to various mechanisms, including the induction of apoptosis and the modulation of signaling pathways like PI3K/Akt. oncotarget.com

Cuprizone (B1210641) Exposure Models for Neuroinflammation

The cuprizone model is a widely used toxic model of demyelination and neuroinflammation in the CNS. researchgate.netnih.gov Ingestion of cuprizone, a copper chelator, by mice leads to oligodendrocyte apoptosis, subsequent demyelination, and robust microglial and astrocyte activation, particularly in the corpus callosum. researchgate.netsemanticscholar.org This model is valuable for studying the mechanisms of demyelination and remyelination, as well as the effects of anti-inflammatory and neuroprotective agents, independent of a peripheral immune attack.

Studies have shown that FTY720 can ameliorate some of the pathological features in the cuprizone model. Administration of FTY720 has been found to improve multiple measures of neuroinflammation, including reducing microglial activation, pro-inflammatory cytokine production, and leukocyte infiltration. researchgate.netnih.gov In a short-term cuprizone exposure model used to study psychosis-related behaviors, FTY720 administration completely alleviated methamphetamine hypersensitivity and was associated with a dampening of microglial activation. researchgate.netnih.gov

While FTY720 has been shown to attenuate cuprizone-induced damage to oligodendrocytes, its ability to promote remyelination in this model is less clear. semanticscholar.org The protective effects are largely attributed to the reduction of pro-inflammatory cytokines and chemokines. semanticscholar.org

Table 5: Research Findings in Cuprizone Exposure Models

| Model Aspect | Key Findings | Reference |

|---|---|---|

| Neuroinflammation | FTY720 reduces microglial activation, cytokine production, and leukocyte infiltration. | researchgate.netnih.gov |

| Behavior | FTY720 alleviates methamphetamine hypersensitivity in a psychosis model. | researchgate.netnih.gov |

Advanced Imaging and Molecular Probing Techniques

The study of this compound inherently relies on advanced imaging and molecular probing techniques due to its nature as a photoaffinity label. myskinrecipes.comcaymanchem.com Photoaffinity labeling is a powerful method to identify and characterize receptor binding sites and other molecular interactions. Upon UV irradiation, the azido (B1232118) group on this compound is converted into a highly reactive nitrene, which can form a covalent bond with nearby amino acid residues of interacting proteins, such as sphingosine-1-phosphate (S1P) receptors. myskinrecipes.comcaymanchem.com This allows for the permanent "tagging" of target proteins.

The azide group also facilitates "click chemistry" reactions. google.com This allows for the conjugation of this compound to reporter molecules, such as fluorescent dyes (e.g., Alexa Fluor) or biotin, either before or after the crosslinking event. google.complos.org These tagged complexes can then be visualized and analyzed using various techniques:

Fluorescence Microscopy and High-Content Imaging: These techniques are used to visualize the subcellular localization of the tagged receptors and to quantify changes in protein expression or cell morphology in response to treatment. Confocal microscopy, for example, can provide high-resolution images of protein distribution within cells and tissues. nih.govnih.gov

PET/CT Imaging: In the context of developing theranostic agents, derivatives of FTY720 can be conjugated to chelating agents for radiolabeling (e.g., with Gallium-68) for use in Positron Emission Tomography (PET) combined with Computed Tomography (CT). This allows for non-invasive, in vivo imaging of drug distribution and target engagement in animal models. mdpi.com

Western Blotting and Gel Electrophoresis: After photo-crosslinking and cell lysis, the covalently tagged protein complexes can be separated by SDS-PAGE. The tagged protein can then be detected by western blotting using an antibody against the reporter tag (e.g., streptavidin for biotin) or by direct in-gel fluorescence imaging if a fluorescent probe was used. This allows for the identification of the molecular weight of the target protein. researchgate.netnih.gov

These advanced techniques are essential for leveraging the unique properties of this compound as a chemical probe to map the molecular interactions of FTY720 and to develop novel diagnostic and therapeutic applications. myskinrecipes.commdpi.com

Table 6: Compound and PubChem CID

| Compound Name | PubChem CID |

|---|---|

| This compound | 16035921 |

| FTY720 (Fingolimod) | 107991 |

| Kainic Acid | 31223 |

| N-methyl-D-aspartic acid (NMDA) | 834 |

| Cuprizone | 10006 |

| Carboplatin | 3032549 |

| Tamoxifen | 2733526 |

| Myelin Basic Protein (MBP) | N/A (Protein) |

| Proteolipid Protein (PLP) | N/A (Protein) |

| Myelin Oligodendrocyte Glycoprotein (MOG) | N/A (Protein) |

| Gallium-68 | 5460599 |

Application of this compound in Fluorescent Labeling for Receptor Visualization

This compound serves as a highly photoreactive analog of FTY720, which can be instrumental in identifying the binding sites of this ligand on its receptors. caymanchem.combertin-bioreagent.com This characteristic is particularly useful in fluorescent labeling applications aimed at visualizing receptor distribution and dynamics. The general principle of fluorescent labeling involves the use of a fluorophore, a molecule that can re-emit light upon light excitation, which is attached to a specific antibody or a ligand that binds to the target of interest. wikipedia.org

In the context of this compound, its azido group allows for "click chemistry," a method that facilitates the covalent attachment of a fluorescent probe. researchgate.netnih.gov This bioorthogonal reaction, often a copper-catalyzed or strain-promoted azide-alkyne cycloaddition, is highly specific and can be performed in complex biological environments without interfering with native biochemical processes. nih.govgoogle.com Once the fluorescent probe is attached to this compound, which in turn binds to its target receptors (primarily sphingosine-1-phosphate receptors S1P1, S1P3, S1P4, and S1P5), the location and movement of these receptors can be visualized using fluorescence microscopy. bertin-bioreagent.comwikipedia.org

This technique can provide valuable insights into receptor internalization, a key aspect of FTY720's mechanism of action. By tracking the fluorescence signal, researchers can observe the process of receptor down-regulation from the cell surface. bertin-bioreagent.com Environment-sensitive fluorophores, which exhibit low fluorescence in aqueous environments but become highly fluorescent in the nonpolar environment of a receptor's binding pocket, are particularly advantageous for such studies. ccmb.res.in This minimizes background noise and enhances the signal from receptor-bound ligands.

Use in FRET/BRET-based Probes for Signaling Pathway Analysis

Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful techniques used to study molecular interactions, such as those occurring in signaling pathways, in real-time within living cells. frontiersin.orgresearchgate.net Both methods rely on the transfer of energy between a donor and an acceptor molecule when they are in close proximity (typically less than 100 Å). frontiersin.orgresearchgate.net

In FRET, a donor fluorophore is excited by an external light source, and if an acceptor fluorophore is nearby, energy is transferred non-radiatively, causing the acceptor to emit light. researchgate.netmdpi.com In BRET, the energy donor is a bioluminescent protein, like luciferase, which generates light through a chemical reaction with its substrate, thereby eliminating the need for external excitation and reducing issues like phototoxicity and autofluorescence. frontiersin.orgresearchgate.netmdpi.com

This compound can be incorporated into the design of FRET or BRET-based probes to investigate the signaling pathways activated by FTY720. For instance, a fluorescently labeled this compound could act as one partner in a FRET pair with a fluorescently tagged receptor or a downstream signaling protein. Changes in the FRET signal upon FTY720 binding would indicate conformational changes or protein-protein interactions, providing insights into the initial steps of signal transduction.

These techniques offer high sensitivity and temporal resolution, allowing for the dynamic monitoring of signaling events. frontiersin.orgmdpi.com For example, BRET has been used to study G protein-coupled receptor (GPCR) activation and subsequent signaling cascades. researchgate.net Given that FTY720's targets, the S1P receptors, are GPCRs, BRET-based sensors could be designed to monitor the conformational changes in the receptor upon binding of phosphorylated FTY720, or the subsequent recruitment of signaling molecules. nih.gov

Molecular and Biochemical Analysis Techniques

Western Blotting for Protein Expression and Phosphorylation

Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample. jacksonimmuno.com It provides information about the abundance, molecular weight, and post-translational modifications of proteins, such as phosphorylation. jacksonimmuno.com The process involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. jacksonimmuno.com

In the context of FTY720 research, Western blotting is frequently used to analyze the expression and phosphorylation status of proteins involved in the signaling pathways affected by the compound. For example, studies have used Western blotting to demonstrate that FTY720 can induce the phosphorylation of Akt and inhibit the activation of GSK-3α/β. researchgate.net It has also been used to show that FTY720 treatment can modulate the phosphorylation of JNK and p38 MAPKs in microglial cells. nih.gov

To specifically analyze phosphorylated proteins, antibodies that recognize only the phosphorylated form of the target protein are used. cellsignal.com It is also common practice to add phosphatase inhibitors to the cell lysis buffer to prevent the dephosphorylation of proteins after cell lysis. jacksonimmuno.com The levels of the phosphorylated protein are often normalized to the total amount of the protein to determine the extent of phosphorylation. nih.gov

Table 1: Application of Western Blotting in FTY720 Research

| Target Protein | Modification Analyzed | Cell/Tissue Type | Key Finding | Reference |

|---|---|---|---|---|

| Akt | Phosphorylation (Ser473) | White Adipose Tissue (mice) | FTY720 treatment increased Akt phosphorylation. | researchgate.net |

| GSK-3α/β | Phosphorylation (Tyr279/216) | White Adipose Tissue (mice) | FTY720 treatment inhibited GSK-3α/β activation. | researchgate.net |

| JNK | Phosphorylation | Microglial Cells | FTY720 did not reduce LPS-induced JNK phosphorylation. | nih.gov |

| p38 MAPK | Phosphorylation | Microglial Cells | FTY720 significantly reduced LPS-induced p38 activation. | nih.gov |

| Stat3 | Phosphorylation (Ser727) | A431 cells | Demonstrates specificity of phospho-specific antibodies. | cellsignal.com |

Quantitative PCR (qPCR) for Gene Expression Analysis

Quantitative PCR (qPCR), also known as real-time PCR, is a highly sensitive and specific technique used to measure the levels of specific nucleic acid sequences, making it a cornerstone for gene expression analysis. thermofisher.comnih.gov The method involves reverse transcribing RNA into complementary DNA (cDNA), which is then amplified. The amplification process is monitored in real-time using fluorescent dyes or probes, allowing for the quantification of the initial amount of the target transcript. thermofisher.comnih.gov The results are often expressed as a fold-change in gene expression relative to a control group or housekeeping genes. nih.govresearchgate.net

In research involving FTY720, qPCR is employed to understand how the compound alters the transcriptional landscape of cells. For instance, studies have used qPCR to analyze the expression of genes related to inflammation and immune responses. In a study on oronasal fistula healing, RNA sequencing and subsequent KEGG pathway analysis identified that local delivery of FTY720 led to differential expression of 669 genes, with significant changes in chemokine signaling and leukocyte migration pathways. nih.gov qPCR would typically be used to validate the expression changes of key genes identified in such large-scale screening analyses. researchgate.net The accuracy and precision of qPCR are crucial for obtaining reliable and reproducible results. thermofisher.com

Table 2: Principles of qPCR for Gene Expression Analysis

| Step | Description | Importance |

|---|---|---|

| RNA Extraction | Isolation of high-quality RNA from cells or tissues. | The integrity of the starting material is critical for accurate results. |

| Reverse Transcription | Conversion of RNA into complementary DNA (cDNA). | Allows for the analysis of RNA using DNA-based PCR techniques. thermofisher.com |

| qPCR Amplification | Amplification of the target cDNA sequence using specific primers and a fluorescent detection method. | Enables real-time monitoring and quantification of the target gene. nih.gov |

| Data Analysis | Calculation of relative gene expression levels, often normalized to reference genes. | Provides a quantitative measure of the change in gene expression. researchgate.net |

Immunofluorescence and Histological Analysis

Immunofluorescence (IF) is a technique that uses fluorescently labeled antibodies to visualize the location of specific proteins within cells or tissues. wikipedia.org This method is invaluable for understanding the spatial distribution of molecules in their native context. Histological analysis, often used in conjunction with immunofluorescence, involves the staining of tissue sections to visualize cell morphology and tissue architecture. nih.gov

In FTY720 research, these techniques are applied to examine the effects of the compound on cell localization and tissue inflammation. For example, immunofluorescence staining for Iba1, a marker for microglia, has been used to show that FTY720 treatment can reduce the activation of microglia at a site of injury. nih.gov Similarly, histological staining with Nissl and Fluoro-Jade C has been used to demonstrate the neuroprotective effects of FTY720 by showing a reduction in neuronal death. nih.gov

The general workflow for indirect immunofluorescence involves fixing the tissue, permeabilizing the cells if the target is intracellular, blocking non-specific antibody binding, incubating with a primary antibody against the target protein, and then incubating with a fluorescently labeled secondary antibody that binds to the primary antibody. leicabiosystems.combiotium.com The stained tissue is then visualized using a fluorescence microscope. leicabiosystems.com

Flow Cytometry for Cell Phenotyping and Traffic

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of individual cells as they pass through a laser beam. It allows for the rapid, quantitative analysis of multiple parameters, including cell size, granularity, and the expression of cell surface and intracellular proteins. nih.gov This makes it an essential tool for cell phenotyping and for tracking the movement of different cell populations (cell traffic). biorxiv.org

A key application of flow cytometry in FTY720 research is to monitor the compound's effect on lymphocyte trafficking. FTY720 is known to cause the sequestration of lymphocytes in secondary lymphoid organs, leading to lymphopenia in the peripheral blood. nih.gov Flow cytometry can be used to quantify the numbers of different lymphocyte subsets (e.g., CD4+ T-cells, CD8+ T-cells, B-cells) in various tissues, such as peripheral blood, lymph nodes, and spleen, to assess the impact of FTY720 treatment. biorxiv.orgnih.gov

For example, studies have used flow cytometry to show that FTY720 treatment leads to a significant reduction in circulating T-cells and B-cells. biorxiv.org It has also been used to analyze the expression of activation markers on lymphocytes, such as CD69 and CD25, to determine the effect of FTY720 on lymphocyte activation. nih.gov Furthermore, flow cytometry can be used to analyze cell death by staining with markers like Annexin V, which has been employed to study FTY720-induced cell death in leukemia cells. google.comresearchgate.net

Future Directions and Emerging Research Avenues for Azido Fty720

Development of Novel Azido-FTY720 Analogs with Enhanced Specificity or Affinity

The development of FTY720 analogs is a burgeoning field of research aimed at refining the therapeutic potential of the parent compound. A primary goal is to create molecules with enhanced specificity for certain sphingosine-1-phosphate (S1P) receptor subtypes or to separate its S1P-mediated effects from other biological activities. google.comnih.gov

Researchers have synthesized various FTY720 analogs by modifying different parts of the molecule. For instance, analogs with altered headpieces have been designed to improve the rate of phosphorylation, which is necessary for its S1P receptor activity. x-mol.net One study described a new methyl-substituted analog that demonstrated higher phosphorylation rates in both rat and human blood compared to FTY720. x-mol.net Other modifications include the synthesis of fluorinated FTY720 analogs, developed as potential radiotracers for positron emission tomography (PET) imaging to study S1P receptor biodistribution. acs.orgnih.gov

A significant area of development involves creating analogs that minimize S1P receptor activity to reduce side effects while enhancing other therapeutically relevant actions, such as anti-cancer effects. nih.gov Azacyclic constrained analogs of FTY720 have been synthesized that exhibit anti-cancer properties by inhibiting nutrient transport, an activity independent of S1P receptors. google.comnih.gov The incorporation of an azido (B1232118) group into these novel backbones, creating new "this compound analogs," would equip these next-generation compounds with the same chemical handle for mechanistic studies, allowing for precise identification of their molecular targets and interactions.

Table 1: Examples of FTY720 Analog Development Strategies

| Analog Strategy | Goal | Research Finding |

|---|---|---|

| Modified Headpiece | Improve biotransformation to active form | Methyl-substituted analog showed higher phosphorylation rates. x-mol.net |

| Fluorination | Develop imaging agents | [18F]-radiolabeled analogs were synthesized for PET imaging of S1P receptors. acs.org |

| Azacyclic Constraint | Separate anti-cancer and S1P activity | Analogs were developed that kill cancer cells without S1P receptor activity and associated toxicity. nih.gov |

High-Throughput Screening and Drug Discovery Utilizing this compound

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast libraries of compounds. The unique chemical properties of this compound position it as a valuable tool in this arena, primarily through the application of click chemistry. medchemexpress.com Click chemistry refers to a class of reactions that are rapid, specific, and biocompatible. rsc.orgnih.gov

The azide (B81097) group on this compound can readily participate in "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.commedchemexpress.com This allows it to be easily linked to reporter molecules (e.g., fluorophores or biotin) or to be immobilized on surfaces for screening assays. thermofisher.com

An emerging HTS technology known as catalytic enzyme-linked click chemistry assay (cat-ELCCA) leverages the power of click chemistry for robust screening that is less prone to interference from compounds in the screening library. rsc.orgnih.gov In such a system, a bioorthogonally-tagged probe, like this compound, could be used to identify new molecules that bind to its targets. For example, an assay could be designed where this compound binds to its target protein, and a "click" reaction with an alkyne-linked reporter enzyme generates a signal. rsc.org Small molecules from a library that displace this compound would prevent the click reaction, leading to a loss of signal and identifying a "hit." This approach facilitates the discovery of new chemical probes and drug leads for previously identified or novel targets of FTY720. rsc.orgpnas.org

Advancing Understanding of Non-S1PR Mediated Mechanisms through this compound

While the immunosuppressive effects of FTY720 are largely attributed to its function as a modulator of S1P receptors after being phosphorylated, a growing body of evidence indicates that the unphosphorylated form of FTY720 has distinct biological effects independent of these receptors. nih.govnih.gov These non-S1PR mediated mechanisms are particularly relevant to its anti-cancer properties. nih.govnih.gov this compound is a highly photoreactive analog that is instrumental in identifying the specific binding sites and protein targets responsible for these alternative mechanisms. medchemexpress.comcaymanchem.combertin-bioreagent.com

Studies have revealed that FTY720 can induce cell death in cancer cells, such as acute myeloid leukemia (AML), through a non-canonical pathway that does not rely on S1PR signaling. nih.govresearchgate.net This process involves the rapid externalization of phosphatidylserine (B164497) on the cell surface. nih.govresearchgate.net Other identified non-S1PR targets of FTY720 include:

Protein Phosphatase 2A (PP2A): FTY720 can activate PP2A, a tumor suppressor protein, leading to downstream effects that inhibit cancer cell growth. researchgate.net

Nutrient Transporters: FTY720 can restrict cancer cells' access to extracellular nutrients by causing the down-regulation of nutrient transporter proteins. nih.gov

Sphingosine (B13886) Kinase 2 (SphK2): FTY720 is phosphorylated by SphK2, and this interaction itself, occurring within the cell, may have signaling consequences. nih.govmdpi.com

Ubiquitin Pathway: Research in yeast has identified proteins in the ubiquitin pathway as being involved in the mechanism of action of FTY720. nih.gov

By using this compound in photoaffinity labeling experiments, researchers can covalently link the compound to its direct binding partners in cells. These protein-probe complexes can then be isolated and identified using mass spectrometry, providing definitive evidence of the non-S1PR targets and helping to elucidate these complex signaling pathways. nih.gov

Translational Research Implications for Probe Development and Diagnostics

The translation of basic scientific discoveries into clinical applications is a critical goal of biomedical research. This compound serves as a foundational tool for developing chemical probes and diagnostic agents with significant translational potential. medchemexpress.com As a highly photoreactive analog of FTY720, its primary utility is in identifying the binding sites between FTY720 and its receptors or other protein targets. caymanchem.combertin-bioreagent.com

The development of probes based on the this compound scaffold can take several forms:

Target Identification Probes: The primary use of this compound is as a photoaffinity probe. Upon exposure to UV light, the azido group becomes highly reactive and forms a covalent bond with nearby molecules, effectively "tagging" the binding partners of FTY720 for later identification. caymanchem.combertin-bioreagent.com This is crucial for validating drug targets and understanding off-target effects.

Imaging Agents: The azide group provides a chemical handle for click chemistry. medchemexpress.commedchemexpress.com This allows for the straightforward attachment of fluorescent dyes or other imaging agents. mdpi.com Such fluorescently-labeled FTY720 probes can be used to visualize the drug's distribution in cells and tissues, providing insights into its pharmacokinetics and sites of action.

Diagnostic Tools: Building on imaging applications, probes derived from this compound could potentially be developed for diagnostic purposes. For example, the development of FTY720 analogs labeled with radioisotopes (like ¹⁸F) for PET imaging demonstrates a clear path toward clinical diagnostics. acs.orgnih.gov These agents could be used to image the expression of S1P receptors or other FTY720 targets in diseases like multiple sclerosis or certain cancers. nih.gov

Application of Click Chemistry for Complex Biological System Studies

Click chemistry has revolutionized the study of complex biological systems by allowing scientists to perform highly specific chemical reactions within the complex environment of a living cell. pcbiochemres.comresearchgate.net The azide group is a key functional group in this field, as it is bio-orthogonal, meaning it does not react with native biological molecules. mdpi.comsigmaaldrich.com this compound, containing this azide handle, is perfectly suited for these applications. medchemexpress.commedchemexpress.com

The combination of this compound and click chemistry enables several advanced research strategies:

Identifying Protein-Lipid Interactions: After allowing this compound to enter cells and bind to its targets, researchers can introduce an alkyne-containing reporter tag (e.g., biotin). nih.gov The subsequent click reaction attaches the tag to the this compound, allowing for the isolation and identification of the entire protein-probe complex using techniques like co-immunoprecipitation and mass spectrometry. nih.govbiologists.comthermofisher.com

Visualizing Metabolic Pathways: As a sphingolipid analog, FTY720 is subject to cellular metabolism. acs.org By using an azido-tagged version, researchers can track its journey through metabolic pathways. nih.gov The probe can be visualized at different time points by "clicking" it to a fluorescent reporter, providing a dynamic view of its conversion and localization. researchgate.net